2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)pentanamide is a chemical compound with the molecular formula and a molecular weight of 211.26 g/mol. It is identified by the CAS registry number 1342354-68-0. This compound features a unique combination of a triazole ring and an amide group, which contributes to its potential biological activities and applications in scientific research.
2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)pentanamide falls under the category of organic compounds, specifically amides and triazoles. It is notable for its potential pharmacological properties, which warrant further investigation in medicinal chemistry.
The synthesis of 2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)pentanamide can be approached through several organic synthesis techniques. One common method involves the reaction of 1H-1,2,4-triazole derivatives with appropriate alkyl amines and acylating agents to form the desired amide structure.
In a typical synthetic route:
The molecular structure of 2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)pentanamide includes:
The structural formula can be represented in SMILES notation as CNC(C)(CC(C)n1cncn1)C(N)=O
.
The compound exhibits a molecular weight of 211.26 g/mol and has not been extensively characterized in terms of physical constants like boiling point or melting point due to limited availability of data.
2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)pentanamide may participate in various chemical reactions typical of amides and triazoles:
The reactivity profile suggests that this compound could be explored for its potential interactions with biological targets, making it a candidate for further pharmacological studies.
Further research is needed to elucidate precise mechanisms through experimental pharmacology studies.
Currently available data on physical properties such as density or melting point are not extensively documented for this compound .
Chemical properties include:
Further characterization under standardized conditions would provide more insights into its physical state and behavior under varying conditions.
2-Methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)pentanamide has potential applications in:
The unique combination of functional groups within this compound makes it a valuable candidate for further exploration in drug discovery and development processes.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 1276186-19-6
CAS No.: 67619-92-5